Oxoamide

Vue d'ensemble

Description

Oxoamide, also known as ethanediamide, is an organic compound with the formula (CONH2)2. This white crystalline solid is slightly soluble in water and soluble in ethanol. It is the diamide derived from oxalic acid and is known for its stability and high melting point .

Méthodes De Préparation

Oxoamide can be synthesized through several methods:

From Hydrogen Cyanide: Hydrogen cyanide is oxidized to cyanogen, which is then hydrolyzed to produce this compound.

From Formamide: Formamide can be converted to this compound via glow-discharge electrolysis.

Analyse Des Réactions Chimiques

Photochemical Reactions

Oxoamides undergo photolysis to form heterocyclic compounds, a property exploited in synthetic organic chemistry:

-

Formation of oxazolidinones and β-lactams : Photolysis of N-alkyl-α-oxoamides produces oxazolidin-4-ones or β-lactams as major products. For example, N-cyclohexylbenzoylformamide generates cyclohexanone via hydrolysis of an intermediate (N-cyclohexylidenemandelamide) under acidic conditions .

-

Mechanistic pathway : The reaction involves light-induced cleavage followed by cyclization or rearrangement, with solvent and substituents influencing product distribution .

Biological Activity and Enzyme Inhibition

2-Oxoamides are potent inhibitors of phospholipase A₂ (PLA₂), a key enzyme in inflammatory pathways. Key findings include:

Table 1: Inhibitory Activity of 2-Oxoamide Derivatives Against PLA₂ Isoforms

| Isoform | % Remaining Activity at 1,000 nM |

|---|---|

| hGX | 95 |

| mGX | 98 |

| hGIIF | 94 |

| mGV | 90 |

Data from competitive assays showing selective inhibition profiles .

-

Structural requirements : The 2-oxoamide group is critical for binding. Molecular dynamics simulations reveal hydrogen bonds between the oxoamide moiety and residues His47/Gly29 in PLA₂, stabilizing enzyme-inhibitor complexes .

-

Impact of substituents : Derivatives with aromatic systems (31a–c ) exhibit reduced potency due to conformational mobility disrupting H-bond networks .

Mechanistic Insights from Computational Studies

Grand-canonical and microkinetic modeling elucidate reaction pathways for this compound-derived intermediates:

-

Potential-dependent mechanisms : In electrochemical reactions, this compound-containing catalysts (e.g., Ni(M)OOH) exhibit transitions between adsorbate evolution (AEM) and lattice oxygen-mediated (LOM) mechanisms, depending on applied potential .

-

Kinetic parameters : Activation enthalpies (ΔH‡) dominate over entropic contributions (ΔS‡) in sulfoxidation reactions involving Mnᴵⱽ-oxo complexes, supporting single-step oxygen atom transfer (OAT) mechanisms .

Stability and Reactivity in Solution

Oxoamides participate in equilibrium-driven transformations:

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that oxoamide derivatives exhibit promising anticancer properties. For example, a series of hydrazone-oxoamide hybrid compounds were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds showed activity through mechanisms such as inhibition of kinases and calpain, leading to apoptosis in cancer cells .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Structure | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7k | [Structure] | 15 | Calpain inhibition |

| 7n | [Structure] | 20 | Histone deacetylase inhibition |

| 7a | [Structure] | 10 | Tyrosine kinase inhibition |

Biochemical Analysis

Inhibition of Phospholipase A2

this compound has been shown to inhibit phospholipase A2 enzymes, which play a crucial role in inflammatory processes. A series of 2-oxoamides based on dipeptides were synthesized to evaluate their inhibitory effects on human phospholipases A2. Certain derivatives demonstrated selective inhibition, significantly affecting the release of arachidonic acid from macrophages .

Table 2: Inhibitory Activity of 2-Oxoamides on Phospholipase A2

| Compound | IC50 (μM) | Type of Phospholipase |

|---|---|---|

| AX006 | 25 | GIVA cPLA2 |

| AX062 | 10 | GVIA iPLA2 |

| AX048 | 5 | GV sPLA2 |

Material Science

Stabilizers and Propellants

this compound is utilized as a stabilizer in nitrocellulose preparations and as a burn rate suppressant in advanced composite propellant rocket motors. Its chemical stability and high melting point make it suitable for these applications, enhancing the performance and safety of materials used in aerospace technologies.

Synthesis and Preparation Methods

This compound can be synthesized through various methods, including:

- From Hydrogen Cyanide: Oxidation to cyanogen followed by hydrolysis.

- From Formamide: Conversion via glow-discharge electrolysis.

Case Study 1: Anticancer Drug Development

A study focused on synthesizing this compound-hydrazone hybrids revealed their potential as dual-action anticancer agents. The compounds were characterized using spectroscopic methods, and their antiproliferative activities were assessed using MTT assays. The findings indicated that these hybrids could serve as lead compounds for further drug development targeting cancer cells .

Case Study 2: Anti-inflammatory Research

Research involving the synthesis of new 2-oxoamides aimed at inhibiting secreted phospholipase A2 highlighted the importance of molecular docking in drug design. The study successfully identified potent inhibitors with improved selectivity and efficacy against specific phospholipases, showcasing the therapeutic potential of this compound derivatives in inflammatory diseases .

Mécanisme D'action

The mechanism of action of oxoamide involves its ability to form stable hydrogen-bonded networks. This property is utilized in its role as a stabilizer and in catalysis, where it supports the formation of stable complexes with metal ions .

Comparaison Avec Des Composés Similaires

Oxoamide is closely related to thioamides, which are sulfur analogs of oxoamides. Thioamides have similar structures but exhibit different chemical properties due to the presence of sulfur instead of oxygen. Thioamides are known for their enhanced stability and unique reactivity, making them valuable in medicinal chemistry .

Similar Compounds

Activité Biologique

Oxoamides, particularly 2-oxoamides, have garnered significant attention in medicinal chemistry due to their biological activities, especially as inhibitors of phospholipases A2 (PLA2). This article provides a comprehensive overview of the biological activity of oxoamides, focusing on their structure-activity relationships, mechanisms of action, and therapeutic potential.

Overview of Oxoamides

Oxoamides are characterized by the presence of a carbonyl group adjacent to an amide bond. The general structure can be represented as:

Where is typically an alkyl or aryl group, and and are hydrogen or hydrocarbon chains. The unique structural features of oxoamides contribute to their diverse biological activities.

Inhibition of Phospholipases A2

Phospholipases A2 (PLA2) play critical roles in various physiological and pathological processes by hydrolyzing phospholipids to release arachidonic acid, a precursor for inflammatory mediators. Inhibition of PLA2 is a promising strategy for treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Research has shown that the biological activity of 2-oxoamides as PLA2 inhibitors is influenced by their structural characteristics. For instance:

- Dipeptide-based 2-oxoamides : These compounds have demonstrated selective inhibition against GIVA cPLA2, with certain derivatives showing IC50 values as low as 2 μM .

- Long-chain 2-oxoamides : Compounds such as (S)-5-(2-oxohexadecanamido)nonanoic acid (AX109) exhibit potent inhibitory activity with an IC50 value of 0.005 mol fraction .

The following table summarizes some notable 2-oxoamide inhibitors and their respective IC50 values:

| Compound | Structure | IC50 (μM) | Target Enzyme |

|---|---|---|---|

| AX006 | - | 2 | GIVA cPLA2 |

| AX109 | - | 0.005 | GIVA cPLA2 |

| AX059 | - | 0.008 | GIVA cPLA2 |

| GK241 | - | 143 (human), 68 (mouse) | GIIA sPLA2 |

The mechanism by which oxoamides inhibit PLA2 involves binding to the active site of the enzyme, thereby preventing substrate access. The presence of specific functional groups in the oxoamide structure enhances binding affinity and selectivity for different PLA2 isoforms.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that the this compound AX059 reduced inflammation in a mouse model of experimental autoimmune encephalomyelitis (EAE), highlighting its therapeutic potential in neuroinflammatory conditions .

- In vitro Studies : In RAW 264.7 macrophages, selective GIVA cPLA2 inhibitors derived from oxoamides significantly inhibited arachidonic acid release, confirming their efficacy in a cellular context .

Propriétés

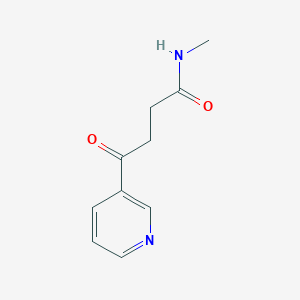

IUPAC Name |

N-methyl-4-oxo-4-pyridin-3-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-10(14)5-4-9(13)8-3-2-6-12-7-8/h2-3,6-7H,4-5H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOSCPWOYYLIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862385 | |

| Record name | Oxoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

713-05-3 | |

| Record name | N-Methyl-γ-oxo-3-pyridinebutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BA-2702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL86R2ULD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.